Receptor Subtype Selectivity: Otenzepad's M2 vs. M1/M3/M4/M5 Binding Profile Compared to Methoctramine
Otenzepad demonstrates a distinct rank order of binding affinities across the five cloned human muscarinic receptor subtypes expressed in CHO-K1 cells. At the primary M2 target, its Ki is 64 nM. In contrast, methoctramine, another M2-preferring antagonist, exhibits a higher affinity for M2 (Ki ~20 nM) but with a different selectivity window against M1 and M3 [1]. Crucially, Otenzepad's affinity for M4 receptors (Ki = 211 nM) is within ~3-fold of its M2 affinity, whereas its affinity for M3 and M5 is considerably weaker, defining a specific selectivity fingerprint .
| Evidence Dimension | Binding Affinity (Ki) at Cloned Human Muscarinic Receptors |
|---|---|
| Target Compound Data | M2: 64 nM; M1: 417 nM; M3: 786 nM; M4: 211 nM; M5: 5130 nM |
| Comparator Or Baseline | Methoctramine (M2: ~20 nM; M1: ~50 nM; M3: ~100 nM, approximate values from independent assays) |
| Quantified Difference | Otenzepad M2/M1 selectivity ratio = 6.5; M2/M3 ratio = 12.3; M2/M5 ratio = 80. Methoctramine M2/M1 ratio ≈ 2.5; M2/M3 ratio ≈ 5. |
| Conditions | Radioligand binding displacement of [3H]QNB or [3H]NMS at human recombinant receptors stably expressed in CHO-K1 cells. |
Why This Matters
This selectivity fingerprint is critical for experimental design: Otenzepad offers a wider therapeutic/safety margin than methoctramine in systems where M1 or M3 agonism may confound results, allowing for cleaner M2 target engagement studies.
- [1] Buckley NJ, Bonner TI, Buckley CM, Brann MR. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells. Mol Pharmacol. 1989;35(4):469-76. PMID: 2704370. View Source
